N-tert-Butyl-N'-hydroxy-N-nitroso(oxo)ethanimidamide
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Overview
Description
N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide is an organic compound known for its unique chemical structure and reactivity It is a derivative of ethanimidamide, featuring tert-butyl, hydroxy, and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide typically involves the reaction of secondary amides with tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . The reaction conditions are mild, and the isolation procedure is straightforward, making it an efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide are not well-documented, the use of tert-butyl nitrite in large-scale organic synthesis suggests that similar conditions could be applied in an industrial setting. The scalability of the reaction and the stability of the functional groups involved make it a viable candidate for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide include tert-butyl nitrite, azidotrimethylsilane, and iodine azide . The reactions are typically carried out under mild conditions, often without the need for solvents or metal catalysts.
Major Products Formed
The major products formed from reactions involving N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide include N-nitrosoamides, carboxylic acids, benzocoumarins, and isocoumarins . These products are valuable intermediates in organic synthesis and have various applications in chemical research.
Scientific Research Applications
N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide has several scientific research applications, including:
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide involves its interaction with molecular targets such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting these enzymes, the compound prevents the overproduction of nitric oxide (NO) and reduces inflammation . Its radical scavenging activity also contributes to its protective effects against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-α-phenylnitrone: Known for its radical scavenging activity and use in biological studies.
tert-Butyl nitrite: Used as a reagent in organic synthesis and known for its role in forming N-nitroso compounds.
N-tert-Butylhydroxylamine hydrochloride: Used in spin trapping of short-lived radicals and synthesis of α-ketoamides.
Uniqueness
N-tert-Butyl-N’-hydroxy-N-nitroso(oxo)ethanimidamide stands out due to its combination of functional groups, which confer unique reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance in research and industry.
Properties
CAS No. |
112380-31-1 |
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Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
N-tert-butyl-N'-hydroxy-N-nitroso-2-oxoethanimidamide |
InChI |
InChI=1S/C6H11N3O3/c1-6(2,3)9(8-12)5(4-10)7-11/h4,11H,1-3H3 |
InChI Key |
XSSNPQULGXYGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=NO)C=O)N=O |
Origin of Product |
United States |
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